N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O3S3 and its molecular weight is 446.98. The purity is usually 95%.
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Biological Activity
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanism of action, and related case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C15H18ClN3O2S2 and has a molecular weight of 365.91 g/mol. Its structure includes a piperidine ring linked to a thiadiazole moiety, which is known for various biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate the effectiveness of the compound:
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
MCF-7 | 0.28 | Induction of apoptosis via increased Bax/Bcl-2 ratio |
HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
Cell cycle analysis revealed that treatment with this compound leads to significant cell cycle arrest, suggesting its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its effects appears to involve:
- Induction of Apoptosis: Increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest: Particularly at the G2/M phase, which is crucial for preventing cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, compounds related to this structure have shown notable antimicrobial activity. Research has indicated that certain thiadiazole derivatives possess efficacy against various pathogens:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Candida albicans | Moderate inhibition |
Escherichia coli | Variable activity |
These findings suggest that this compound may also serve as a potential antimicrobial agent .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Hepatocellular Carcinoma: A derivative showed an IC50 value significantly lower than standard treatments.
- Antimicrobial Efficacy: A study demonstrated that thiadiazole derivatives were effective against resistant strains of bacteria.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S3/c1-27(23,24)21-8-6-11(7-9-21)14(22)18-15-19-20-16(26-15)25-10-12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYKQDTVGPAIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.